molecular formula C16H13N3O5S2 B2383919 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 476323-53-2

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2383919
CAS No.: 476323-53-2
M. Wt: 391.42
InChI Key: VAUIWELWQRNVQK-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is a chemical compound that has garnered attention in the scientific community due to its potential therapeutic and environmental applications. This compound is part of the thiazole family, which is known for its diverse biological activities .

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide typically involves the Suzuki–Miyaura coupling reaction . This reaction is known for its mild and functional group tolerant conditions, making it suitable for the synthesis of complex organic molecules. The process involves the use of organoboron reagents and palladium catalysts to form carbon-carbon bonds .

Chemical Reactions Analysis

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride), which is used for amide coupling reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has significant potential in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a therapeutic agent due to its potential anti-inflammatory and antimicrobial properties. Additionally, it has applications in environmental science as a potential agent for pollution control.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a dual inhibitor of DAPK1 and CSF1R, which are involved in neuroinflammation and tauopathies . By inhibiting these kinases, the compound can potentially prevent the formation of tau aggregates and reduce neuroinflammation .

Comparison with Similar Compounds

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its dual inhibitory action on DAPK1 and CSF1R . Similar compounds include other thiazole derivatives, which also exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties .

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(4-nitrothiophen-2-yl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S2/c1-23-11-3-9(4-12(6-11)24-2)15(20)18-16-17-13(8-26-16)14-5-10(7-25-14)19(21)22/h3-8H,1-2H3,(H,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAUIWELWQRNVQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CS3)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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